molecular formula C16H20N4O4S2 B6420810 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide CAS No. 923684-52-0

2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B6420810
CAS No.: 923684-52-0
M. Wt: 396.5 g/mol
InChI Key: SMKWBTSFGCRWCZ-UHFFFAOYSA-N
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Description

2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring a unique combination of functional groups, including an azepane ring, a sulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structural features suggest potential as a pharmacophore in drug design. The azepane ring and oxadiazole moiety are known to exhibit biological activity, making this compound a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors due to the presence of the sulfonyl and oxadiazole groups.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The sulfonyl group can act as a hydrogen bond acceptor, while the oxadiazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[4-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.

    2-({5-[4-(morpholine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Contains a morpholine ring, offering different electronic and steric properties.

Uniqueness

The presence of the azepane ring in 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide distinguishes it from similar compounds, potentially offering unique biological activity and reactivity due to the larger ring size and different conformational flexibility.

Properties

IUPAC Name

2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S2/c17-14(21)11-25-16-19-18-15(24-16)12-5-7-13(8-6-12)26(22,23)20-9-3-1-2-4-10-20/h5-8H,1-4,9-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKWBTSFGCRWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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